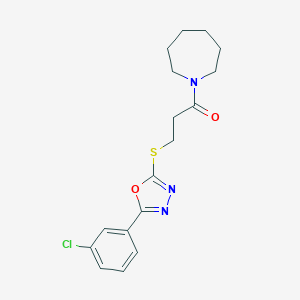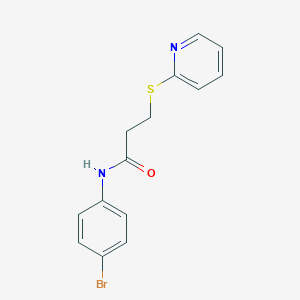![molecular formula C19H19N3O2S B285599 N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)
N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. Its potential use as a fluorescent probe is due to its ability to bind to certain biomolecules and emit fluorescent signals upon excitation.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been found to inhibit the growth of various cancer cell lines. Furthermore, it has been shown to be non-toxic to normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide in lab experiments include its high efficiency, reproducibility, and low toxicity. Its limitations include its limited solubility in aqueous solutions and its potential for non-specific binding to certain biomolecules.
Orientations Futures
For the research on N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide include its further investigation as a potential drug candidate for the treatment of various inflammatory and cancerous diseases. Its potential use as a fluorescent probe for bioimaging studies and as a drug delivery system for various drugs should also be further explored. Furthermore, its mechanism of action and its specific binding sites should be elucidated to better understand its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis method of N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves several steps. The first step is the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 3-bromo-4-methylbenzoyl chloride to form the intermediate product. The intermediate product is then reacted with 3-aminopropionitrile to yield N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe in bioimaging studies. Furthermore, N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been investigated for its potential use as a drug delivery system for various drugs.
Propriétés
Formule moléculaire |
C19H19N3O2S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13-3-7-15(8-4-13)18-21-22-19(24-18)25-12-11-17(23)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Clé InChI |
RQAJTAYMSXKNAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)


![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)